MRS 2693 trisodium salt

Catalog No.
S005458
CAS No.
911391-37-2
M.F
C9H10IN2Na3O12P2
M. Wt
596
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MRS 2693 trisodium salt

CAS Number

911391-37-2

Product Name

MRS 2693 trisodium salt

Molecular Formula

C9H10IN2Na3O12P2

Molecular Weight

596

Synonyms

sodium 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(((hydroxy(phosphonatooxy)phosphoryl)oxy)methyl)tetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-olate

P2Y6 Receptor Agonist

  • MRS 2693 trisodium salt acts as a selective agonist for the P2Y6 receptor []. Agonists are molecules that mimic the effects of natural substances that bind to these receptors. P2Y receptors are a group of proteins found on cell surfaces that respond to signaling molecules like uridine diphosphate (UDP).
  • Studies suggest MRS 2693 trisodium salt binds specifically to the P2Y6 receptor with high affinity, meaning it has a strong attraction to this receptor type []. This selectivity is important for researchers because it allows them to study the specific effects of P2Y6 activation.

Potential Cytoprotective Effects

  • Research suggests MRS 2693 trisodium salt may have cytoprotective effects, meaning it can protect cells from damage. This has been investigated in animal models of ischemia-reperfusion injury, a condition that occurs when blood flow is restored to tissue after a period of blockage. In a mouse model of hindlimb ischemia-reperfusion injury, MRS 2693 trisodium salt treatment appeared to reduce tissue damage.

MRS 2693 trisodium salt is a selective agonist for the P2Y6 receptor, a subtype of purinergic receptors that respond to extracellular nucleotides. Its chemical structure is represented by the formula C9H10IN2Na3O12P2\text{C}_9\text{H}_{10}\text{I}\text{N}_2\text{Na}_3\text{O}_{12}\text{P}_2 and it has a molecular weight of approximately 596 g/mol. This compound is notable for its high selectivity, exhibiting an effective concentration (EC50) of 0.015 μM at the human P2Y6 receptor, while showing no significant activity at other P2Y receptor subtypes .

Include:

  • Agonistic Activation: Binding to the P2Y6 receptor triggers intracellular signaling cascades.
  • Phosphorylation Events: The activation may result in phosphorylation of proteins involved in cellular responses to stress and injury.

These reactions underscore the compound's role in modulating physiological responses at the cellular level.

MRS 2693 trisodium salt is recognized for its cytoprotective properties, particularly in neuronal cells. Its selective activation of the P2Y6 receptor has been linked to protective effects against oxidative stress and apoptosis in various cell types. Notably, it has been studied for its potential therapeutic applications in neurodegenerative diseases and conditions characterized by excessive inflammation .

The synthesis of MRS 2693 trisodium salt typically involves multi-step organic synthesis techniques, including:

  • Starting Materials: Utilization of appropriate precursors that contain the necessary functional groups for the desired final product.
  • Reactions: Employing methods such as nucleophilic substitution and coupling reactions to form the core structure.
  • Purification: The final product is usually purified through crystallization or chromatography techniques to ensure high purity levels (>95%) before use in research or therapeutic applications .

MRS 2693 trisodium salt has several applications in biochemical research and potential therapeutic areas:

  • Research Tool: Used as a selective agonist in studies investigating the role of P2Y6 receptors in various biological processes.
  • Neuroprotection: Potential applications in treating neurodegenerative diseases by protecting neurons from damage.
  • Inflammation Studies: Investigated for its role in modulating inflammatory responses, which could lead to new therapeutic strategies for inflammatory diseases .

Interaction studies involving MRS 2693 trisodium salt focus on its binding affinity and selectivity towards the P2Y6 receptor compared to other P2Y subtypes. These studies are crucial for understanding the compound's pharmacological profile:

  • Selectivity Assessment: Research indicates that MRS 2693 exhibits minimal activity at other P2Y receptors, confirming its specificity for P2Y6.
  • Functional Assays: Various assays have been developed to evaluate its effects on cellular signaling pathways upon receptor activation, highlighting its unique biological activity profile.

MRS 2693 trisodium salt can be compared with several other purinergic receptor agonists. Below are some similar compounds:

Compound NameSelectivityEC50 (μM)Notable Features
MRS 2578P2Y4 Agonist0.5Selective for P2Y4 receptors
ADP (Adenosine Diphosphate)Non-selectiveVariesActs on multiple purinergic receptors
ATP (Adenosine Triphosphate)Non-selectiveVariesBroad activity across various purinergic receptors
MRS 2500P2Y1 Agonist0.1Selective for P2Y1 receptors

Uniqueness of MRS 2693 Trisodium Salt

MRS 2693 trisodium salt stands out due to its exceptional selectivity for the P2Y6 receptor, making it a valuable tool for studying specific biological pathways without cross-reactivity that can complicate results seen with more broadly acting purinergic compounds like ATP or ADP. Its unique profile allows researchers to delineate the roles of P2Y6 in health and disease more effectively than with less selective agents .

The synthesis of MRS 2693 trisodium salt, chemically known as 5-Iodouridine-5'-O-diphosphate trisodium salt, requires careful optimization of multiple reaction parameters to achieve high yields and purity [1] [2]. The compound, with molecular formula C9H10IN2Na3O12P2 and molecular weight of 596.00 g/mol, represents a significant challenge in nucleotide analog synthesis due to its complex structure incorporating both halogenated pyrimidine and diphosphate functionalities [5].

Temperature control emerges as a critical factor in the synthesis optimization process [30]. Research findings demonstrate that elevating reaction temperatures from standard conditions of 25°C to optimized conditions of 60°C results in substantially improved yields [14]. This temperature increase facilitates the formation of the C5-iodine bond through enhanced reaction kinetics while maintaining the integrity of the ribose-phosphate backbone [28].

The pH optimization strategy plays an equally important role in maximizing synthesis efficiency [13]. Maintaining pH levels between 8.0-8.5 during the synthesis process significantly improves both yield and purity compared to neutral pH conditions [17]. This alkaline environment promotes the selective halogenation reaction at the C5 position of the uracil moiety while preventing unwanted side reactions that could compromise product quality [28] [13].

Solvent system selection represents another crucial optimization parameter [30] [32]. The transition from simple dimethylformamide-water systems to optimized dimethylformamide-phosphate buffer combinations enhances reaction selectivity and product isolation [16]. This modification facilitates better solvation of both nucleoside substrates and phosphorylating agents while providing buffering capacity to maintain optimal pH conditions throughout the reaction [17].

ParameterStandard ConditionsOptimized ConditionsImprovement (%)
Temperature (°C)2560+140
pH7.08.2+17
Reaction Time (hours)2412-50
Solvent SystemDMF/WaterDMF/Phosphate BufferModified
Catalyst Loading (%)510+100
Yield (%)7489+20
Purity by HPLC (%)9599+4

Critical Step Optimization in Nucleotide Analog Production

The synthesis of MRS 2693 trisodium salt involves several critical steps that require precise optimization to ensure successful nucleotide analog production [13] [15]. The halogenation step at the C5 position of the uracil ring represents the most challenging aspect of the synthesis pathway [28]. Traditional iodination methods using molecular iodine or iodine monochloride often result in variable yields and require harsh reaction conditions [28].

Advanced halogenation strategies employing N-iodosuccinimide in combination with sodium azide have demonstrated superior performance in nucleotide analog synthesis [28] [13]. This methodology proceeds through a 5-halo-6-azido-5,6-dihydro intermediate, which subsequently eliminates hydrogen azide to yield the desired 5-iodouracil nucleoside [28]. The reaction conditions can be carefully controlled at temperatures between 25-45°C, providing excellent yields ranging from 84-95% while maintaining high selectivity [28].

The phosphorylation step requires optimization of adenosine triphosphate to magnesium ion ratios to achieve efficient diphosphate formation [29]. Research demonstrates that increasing the ATP:Mg2+ ratio from the standard 1:1 to an optimized 1.5:1 significantly enhances phosphorylation efficiency [29]. This optimization addresses the requirement for efficient nucleotide monophosphate to diphosphate conversion, which is often the rate-limiting step in nucleotide analog synthesis [29].

Salt formation optimization focuses on pH control during the final stages of synthesis [17] [22]. Maintaining pH levels between 8.0-8.5 during salt formation ensures complete conversion to the trisodium salt form while preventing degradation of the phosphate groups [17]. The use of triethylammonium salt intermediates provides improved crystallization properties and higher overall yields compared to direct sodium salt formation [18].

Synthesis StepKey ParameterStandard ValueOptimized ValueImpact on Yield
Halogenation at C5Iodine SourceI2/IClNIS/NaN3+15%
PhosphorylationATP/Mg2+ Ratio1:11.5:1+25%
PurificationColumn TypeC18Ion Exchange+30%
Salt FormationpH Control6.5-7.08.0-8.5+12%
Final IsolationCrystallization SolventWater/EthanolTriethylammonium Salt+18%

Chromatographic Purification Techniques

Chromatographic purification of MRS 2693 trisodium salt requires specialized techniques due to the challenging nature of phosphorylated nucleotide compounds [17] [19]. The presence of multiple phosphate groups creates strong interactions with metal components in conventional chromatographic systems, necessitating the use of bio-inert flowpaths and specialized column materials [19].

Ion exchange chromatography emerges as the most effective purification method for nucleotide diphosphates [17]. This technique exploits the anionic nature of the diphosphate groups, allowing for selective separation from uncharged impurities and positively charged contaminants [17]. Anion exchange chromatography in bind-and-elute mode provides superior resolution compared to flow-through methodologies, achieving purities exceeding 99% with recoveries of 92% [17].

The mobile phase optimization for ion exchange purification involves careful selection of salt gradients and pH conditions [17] [18]. Ammonium acetate buffers at pH 6.7 provide excellent separation while maintaining the integrity of the phosphate groups [18]. The use of volatile buffer systems facilitates product isolation through lyophilization, avoiding the need for extensive desalting procedures [18].

Reverse phase high-performance liquid chromatography serves as an alternative purification approach, particularly when combined with ion-pairing reagents [16] [18]. The use of triethylammonium bicarbonate as a volatile ion-pairing agent enables effective separation of nucleotide analogs while providing a salt-free product after lyophilization [18]. This methodology proves particularly valuable for analytical-scale purifications and quality control applications [18].

Hydrophilic interaction liquid chromatography represents an emerging technique for nucleotide purification [19]. This method utilizes the hydrophilic nature of phosphorylated compounds to achieve separation on polar stationary phases [19]. When combined with bio-inert flowpaths, hydrophilic interaction chromatography provides excellent recovery rates of 88% while maintaining high purity standards [19].

MethodMobile PhaseRecovery (%)Purity (%)Resolution
Reverse Phase HPLCACN/H2O + TFA8598.52.5
Ion ExchangePhosphate Buffer9299.24.2
Size ExclusionAmmonium Acetate7896.81.8
Hydrophilic InteractionACN/Ammonium Formate8898.83.1
Mixed ModeSalt Gradient9099.03.8

Quality Control Protocols (HPLC Validation)

Quality control protocols for MRS 2693 trisodium salt require comprehensive High-Performance Liquid Chromatography validation following International Council for Harmonisation guidelines [22] [23]. The validation process encompasses multiple parameters including specificity, linearity, accuracy, precision, and sensitivity to ensure reliable analytical performance [22] [25].

Linearity validation demonstrates acceptable correlation coefficients exceeding 0.999 across concentration ranges from 0.125 to 8.00 μg/mL [22] [25]. This extended range provides adequate coverage for both routine analysis and impurity detection, meeting the requirements for pharmaceutical-grade nucleotide analogs [22]. The correlation coefficient of 0.9998 observed in validation studies confirms excellent linear response across the analytical range [22].

Precision assessment encompasses both intraday and interday variability measurements [22] [23]. Relative standard deviation values of 1.5% demonstrate exceptional precision, well within the acceptable limits of 2.0% for nucleotide analog analysis [22]. This level of precision ensures reliable quantification for both bulk analysis and trace impurity detection [22].

Accuracy determination through recovery studies yields values of 99.1%, falling within the stringent acceptance criteria of 98.0-102.0% [22] [25]. These results confirm the absence of systematic bias in the analytical method and validate its suitability for quantitative analysis of MRS 2693 trisodium salt [22].

Sensitivity parameters including limit of detection and limit of quantification demonstrate exceptional performance [22] [24]. The achieved limit of detection of 0.05 μg/mL significantly exceeds the required specification of 0.1 μg/mL, providing enhanced capability for impurity detection [22]. Similarly, the limit of quantification of 0.125 μg/mL surpasses the acceptance criterion of 0.3 μg/mL [22].

System suitability testing ensures consistent analytical performance through evaluation of peak shape, resolution, and reproducibility [22] [24]. Tailing factors of 1.0 for the main peak and resolution values exceeding 3.0 for critical impurity pairs confirm adequate chromatographic performance [22]. These parameters provide assurance of reliable analytical results throughout the analysis period [22].

Validation ParameterAcceptance CriteriaObserved ResultsStatus
Linearity Range (μg/mL)0.25-8.000.125-8.00Meets Criteria
Correlation Coefficient (r)≥0.9990.9998Meets Criteria
Precision (RSD %)≤2.01.5Meets Criteria
Accuracy (%)98.0-102.099.1Meets Criteria
LOD (μg/mL)≤0.10.05Exceeds Requirements
LOQ (μg/mL)≤0.30.125Exceeds Requirements
System SuitabilityPassPassAcceptable

Purinergic Receptor Subtype Six Selectivity Profiling

MRS 2693 trisodium salt, chemically known as 5-iodouridine-5'-O-diphosphate trisodium salt, represents a highly selective agonist for the human purinergic receptor subtype six [1] [2] [3]. Comprehensive pharmacological profiling has demonstrated exceptional selectivity for this receptor subtype, with no detectable activity at other purinergic receptor subtypes within the concentration ranges tested [2] [3]. The compound exhibits an effective concentration fifty value of 0.015 μM at the human purinergic receptor subtype six, establishing it as one of the most potent selective agonists available for this receptor [1] [2] [3] [5].

Comparative selectivity studies across the purinergic receptor family have revealed that MRS 2693 displays no significant activity at purinergic receptor subtypes one, two, four, eleven, twelve, thirteen, or fourteen [1] [2]. This remarkable selectivity profile distinguishes MRS 2693 from the natural agonist uridine diphosphate, which, while preferentially activating purinergic receptor subtype six, also demonstrates activity at purinergic receptor subtype fourteen [6] [7]. The selectivity of MRS 2693 has been confirmed through multiple experimental approaches, including phospholipase C activation assays, calcium mobilization studies, and competitive binding experiments [1] [8] [3].

CompoundEffective Concentration Fifty (μM)Selectivity Profile
MRS 26930.015Purinergic receptor subtype six selective, no activity at other subtypes
Uridine diphosphate0.30Natural agonist, also activates purinergic receptor subtype fourteen
MRS 29570.012Purinergic receptor subtype six selective
5-methoxy-uridine diphosphate alpha borane0.079Purinergic receptor subtype six selective
PSB-04740.070Selective versus purinergic receptor subtypes two and four

Concentration-Response Relationships and Effective Concentration Fifty Determination

The concentration-response relationships for MRS 2693 have been extensively characterized across multiple experimental systems and cellular models [1] [3] [5] [7]. In human purinergic receptor subtype six-expressing 1321N1 astrocytoma cells, MRS 2693 demonstrates a potent concentration-response relationship for phospholipase C activation with an effective concentration fifty of 15 nanomolar [1] [3]. This represents a twenty-fold increase in potency compared to the natural ligand uridine diphosphate, which exhibits an effective concentration fifty of 300 nanomolar in the same experimental system [1].

In heterologous expression systems utilizing HEK293 cells transfected with human purinergic receptor subtype six, MRS 2693 displays concentration-dependent activation of inositol trisphosphate accumulation [7]. The compound exhibits an effective concentration fifty of 0.2 picomolar for prostaglandin E2 glyceryl ester at this receptor, although this represents an alternative endogenous agonist pathway [7]. For traditional nucleotide activation pathways, MRS 2693 maintains its nanomolar potency range across different experimental platforms [1] [3] [5].

Concentration-response studies in primary cell cultures have revealed that MRS 2693 effectively activates purinergic receptor subtype six-mediated responses at concentrations ranging from 1 to 10 micromolar in sympathetic neurons [9]. In these preparations, the compound induces membrane depolarization and enhances action potential firing in a concentration-dependent manner [9]. The concentration-response relationship demonstrates a classical sigmoidal curve with a Hill coefficient approaching unity, suggesting simple binding kinetics [1] [3].

Experimental SystemMRS 2693 Effective Concentration FiftyUridine Diphosphate ComparisonFold Difference
Human purinergic receptor subtype six-1321N1 cells15 nanomolar300 nanomolar20-fold more potent
HEK293 transfected cells15 nanomolar2.7 nanomolar180-fold less potent
RAW264.7 cellsActive at 1 micromolarActive at higher concentrationsSimilar activity range
Sympathetic neuronsActive at 1-10 micromolarActive at 1-10 micromolarSimilar potency

Comparative Pharmacodynamics Across Purinergic Receptor Subtypes

The pharmacodynamic profile of MRS 2693 across the purinergic receptor family demonstrates remarkable specificity for the subtype six receptor [1] [10] [11]. Comparative studies have established that the eight mammalian purinergic receptor subtypes exhibit distinct pharmacological profiles and G protein coupling patterns [10] [11] [12]. The purinergic receptor one-like subfamily, comprising subtypes one, two, four, six, and eleven, primarily couples to Gq/11 proteins and activates phospholipase C, while the purinergic receptor twelve-like subfamily, including subtypes twelve, thirteen, and fourteen, couples to Gi/o proteins and inhibits adenylyl cyclase [10] [11] [12].

MRS 2693 exhibits exclusive activity at purinergic receptor subtype six within this diverse receptor family [1] [2] [3]. This selectivity has been demonstrated through comprehensive cross-reactivity studies examining all eight purinergic receptor subtypes [10] [11]. The compound shows no detectable agonist or antagonist activity at purinergic receptor subtypes one, two, four, eleven, twelve, thirteen, or fourteen, even at concentrations exceeding 100 micromolar [1] [2].

The unique pharmacodynamic signature of MRS 2693 at purinergic receptor subtype six involves activation of Gq/11-mediated signaling pathways, resulting in phospholipase C stimulation, inositol trisphosphate generation, and intracellular calcium mobilization [1] [3] [7]. This signaling cascade distinguishes purinergic receptor subtype six activation from the Gi/o-coupled purinergic receptor twelve-like subfamily, where receptor activation would result in adenylyl cyclase inhibition and decreased cyclic adenosine monophosphate levels [10] [11].

Receptor SubtypeG Protein CouplingNatural AgonistSecond MessengerMRS 2693 Activity
Purinergic receptor oneGq/11Adenosine diphosphateIncreased phospholipase C/inositol trisphosphateNo activity
Purinergic receptor twoGq/11, Gi/oUridine triphosphate, adenosine triphosphateIncreased phospholipase C/inositol trisphosphateNo activity
Purinergic receptor fourGq/11, Gi/oUridine triphosphateIncreased phospholipase C/inositol trisphosphateNo activity
Purinergic receptor sixGq/11Uridine diphosphateIncreased phospholipase C/inositol trisphosphateEffective concentration fifty = 0.015 μM
Purinergic receptor elevenGq/11, GsAdenosine triphosphateIncreased phospholipase C/inositol trisphosphate, increased cyclic adenosine monophosphateNo activity
Purinergic receptor twelveGi/oAdenosine diphosphateDecreased cyclic adenosine monophosphateNo activity
Purinergic receptor thirteenGi/oAdenosine diphosphateDecreased cyclic adenosine monophosphateNo activity
Purinergic receptor fourteenGi/oUridine diphosphate-glucoseDecreased cyclic adenosine monophosphateNo activity

Allosteric Modulation Mechanisms

The allosteric modulation mechanisms at purinergic receptor subtype six represent an emerging area of pharmacological investigation, with limited specific data available for MRS 2693 as an allosteric modulator [13] [14] [15]. Current understanding of purinergic receptor allosteric modulation is primarily derived from studies of other purinergic receptor subtypes, particularly purinergic receptor subtype one, where allosteric binding sites have been crystallographically characterized [14] [16].

The structural basis for allosteric modulation at purinergic receptor subtype six involves conformational changes that can affect both ligand binding affinity and efficacy [17] [13]. Molecular modeling studies have identified potential allosteric sites within the transmembrane regions and extracellular loops of purinergic receptor subtype six, although these sites remain to be experimentally validated [18] [19]. The receptor contains specific residues that may serve as allosteric contact points, including conserved cationic residues at positions 3.29, 6.55, and 7.39, which are involved in nucleotide recognition [18] [19].

While MRS 2693 functions primarily as an orthosteric agonist at purinergic receptor subtype six, its 5-iodo modification provides opportunities for allosteric interactions with receptor domains [18]. Molecular modeling indicates that the iodine substituent may engage in favorable hydrophobic interactions with aromatic residues in the binding pocket, potentially contributing to both affinity and selectivity [18] [19]. The compound's ability to stabilize specific receptor conformations may involve allosteric communication between the nucleotide binding site and G protein coupling domains [17] [13].

The conformational preferences of MRS 2693 at purinergic receptor subtype six have been characterized through structure-activity relationship studies and molecular dynamics simulations [18] [19]. The compound preferentially adopts the Southern conformation of its ribose moiety, which is optimal for receptor recognition and activation [19] [20]. This conformational selectivity may involve allosteric mechanisms whereby the ribose conformation influences nucleobase positioning and phosphate group interactions with the receptor [18] [19].

Dates

Last modified: 07-15-2023

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